molecular formula C16H22ClNO3S B6714262 N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide

N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide

Cat. No.: B6714262
M. Wt: 343.9 g/mol
InChI Key: CMZGJQZOBGDAAB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclopentylsulfonyl group, and a methylacetamide moiety

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-18(11-10-13-6-8-14(17)9-7-13)16(19)12-22(20,21)15-4-2-3-5-15/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZGJQZOBGDAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)Cl)C(=O)CS(=O)(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with ethylamine to form N-(4-chlorophenyl)ethylamine.

    Cyclopentylsulfonylation: The intermediate N-(4-chlorophenyl)ethylamine is then reacted with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine to yield N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonylamine.

    Acetamide Formation: Finally, the sulfonylamine intermediate is reacted with methyl acetate under acidic conditions to form the target compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-methylacetamide: Lacks the cyclopentylsulfonyl group, which may result in different pharmacological properties.

    N-(2-chlorophenyl)-N-methylacetamide: The position of the chlorine atom on the phenyl ring is different, potentially affecting its reactivity and biological activity.

    N-(4-bromophenyl)-N-methylacetamide: Substitution of chlorine with bromine may alter the compound’s chemical and biological properties.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-cyclopentylsulfonyl-N-methylacetamide is unique due to the presence of both the cyclopentylsulfonyl and chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups distinguishes it from other similar compounds and may result in unique pharmacological effects.

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